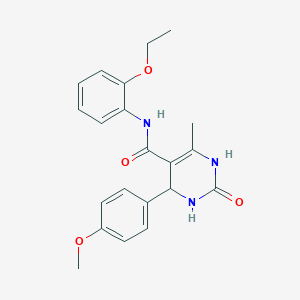

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

(2E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-fluorophenyl) features a fluorine substituent at the para position, while the B-ring (4-methylphenyl) has a methyl group at the para position.

Chalcones are typically synthesized via the Claisen-Schmidt condensation, as demonstrated in related compounds (e.g., (E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, synthesized using 4-fluorobenzaldehyde and 2-hydroxyacetophenone under basic conditions) .

特性

IUPAC Name |

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-17-8-6-5-7-16(17)23-20(25)18-13(2)22-21(26)24-19(18)14-9-11-15(27-3)12-10-14/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZALDOORCRUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Biginelli-Type Cyclocondensation

The core tetrahydropyrimidine scaffold is synthesized via a modified Biginelli reaction. A three-component condensation of 4-methoxybenzaldehyde, methyl acetoacetate, and urea or thiourea forms the 1,2,3,4-tetrahydropyrimidin-2(1H)-one (DHPM) core. Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) serves as a Lewis acid catalyst, enhancing reaction efficiency under both conventional heating and microwave irradiation.

Key reaction parameters :

-

Catalyst loading : 5 mol% UO₂(NO₃)₂·6H₂O

-

Solvent : Acetonitrile (reflux) or solvent-free (microwave)

-

Time : 6–8 hours (conventional) vs. 15–18 minutes (microwave).

The intermediate ester derivative, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated and subsequently functionalized at the C5 position.

Amidation of the Ester Intermediate

Conversion of the C5 ester to the carboxamide group involves two primary strategies:

Direct Aminolysis

The ester reacts with 2-ethoxyaniline under catalytic conditions. A study demonstrated that organobase catalysis (e.g., 1,8-diazabicycloundec-7-ene, DBU) facilitates amidation at ambient temperatures, achieving yields >85%.

Optimized conditions :

Hydrolysis-Coupling Sequence

The ester is hydrolyzed to the carboxylic acid using potassium hydroxide in ethanol/water (3:1), followed by coupling with 2-ethoxyaniline via carbodiimide chemistry (e.g., EDCl/HOBt). This method ensures high purity but requires additional steps.

Typical yields :

Catalytic Systems and Optimization

Uranyl Nitrate Hexahydrate in Cyclocondensation

UO₂(NO₃)₂·6H₂O outperforms traditional Lewis acids (e.g., ZnCl₂, FeCl₃) due to its dual activation of carbonyl groups and urea. Comparative studies show:

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| UO₂(NO₃)₂·6H₂O | 6 | 92 |

| ZnCl₂ | 12 | 78 |

| FeCl₃ | 10 | 65 |

Microwave irradiation reduces reaction times by 90% while maintaining yields ≥88%.

Solvent Effects in Amidation

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic attack by 2-ethoxyaniline. DBU catalysis in THF achieves near-quantitative conversion, whereas protic solvents (e.g., ethanol) yield <50%.

Structural Characterization

Spectroscopic Analysis

-

IR : Stretching vibrations at 1666 cm⁻¹ (C=O, amide), 1628 cm⁻¹ (C=N), and 1516 cm⁻¹ (aromatic C=C).

-

¹H NMR : Key signals include δ 9.52 (s, CONH), 5.36 (s, CH), and 3.98 ppm (t, OCH₂).

Challenges and Mitigation

Regioselectivity in Cyclocondensation

Uranyl nitrate ensures exclusive formation of the 1,4-dihydropyrimidine regioisomer, avoiding side products common in uncatalyzed reactions.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the carboxamide from unreacted aniline.

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Microwave + DBU | 88 | 20 min | High |

| Conventional + EDCl/HOBt | 75 | 24 h | Moderate |

| Solvent-free + UO₂(NO₃)₂ | 92 | 6 h | High |

Synthetic efficiency prioritizes microwave-assisted routes due to reduced energy input and faster kinetics .

化学反応の分析

Types of Reactions

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. For instance, a study highlighted the synthesis and evaluation of various tetrahydropyrimidine derivatives, including N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds demonstrated significant cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .

2. Topoisomerase II Inhibition

Another study focused on the design and synthesis of compounds that act as topoisomerase II poisons. The compound showed good solubility and metabolic stability while exhibiting cytotoxicity in various cancer cell lines. This mechanism is crucial for the development of new chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study conducted on related tetrahydropyrimidine derivatives indicated that these compounds could reduce inflammation markers in vitro. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have identified that modifications at specific positions on the pyrimidine ring can enhance biological activity and selectivity against cancer cell lines. This insight is essential for guiding future synthetic efforts to develop more potent derivatives.

Case Studies

作用機序

The mechanism of action of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Key Observations :

- Electronegative Substituents : Fluorine (F), chlorine (Cl), and bromine (Br) at the para position enhance enzymatic inhibitory activity. For example, 2j (Br, F) and P16 (Cl, Et) exhibit low IC₅₀/Kᵢ values, indicating high potency .

- Electron-Donating Groups : Methoxy (OMe) and methyl (Me) groups reduce activity. Compound 2h (Cl, OMe) has an IC₅₀ of 13.82 μM, while 2p (OMe, OMe) shows an IC₅₀ of 70.79 μM .

Antifungal and MAO-B Inhibition

- Antifungal Activity: Compounds like (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibit MIC values as low as 0.07 µg/mL against Trichophyton rubrum .

- MAO-B Inhibition : Para-chloro and para-ethyl substituents (P16) yield potent MAO-B inhibition (Kᵢ = 0.11 μM), whereas the target’s 4-F and 4-Me groups may exhibit weaker binding due to lower electronegativity and steric bulk .

Structure-Activity Relationships (SAR)

Electronic Effects

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine increase electrophilicity of the α,β-unsaturated ketone, enhancing interactions with biological nucleophiles (e.g., enzyme active sites) .

- Electron-Donating Groups (EDGs) : Methyl and methoxy groups reduce electrophilicity, decreasing reactivity and potency .

Substituent Position

- Para vs. Meta Substitution : Para-substituted chalcones (e.g., 4-F, 4-Cl) generally show higher activity than meta-substituted analogs due to improved conjugation and planar geometry .

- Ortho Hydroxyl Groups : Hydroxyl groups at the ortho position (e.g., cardamonin) enhance hydrogen bonding with target proteins, contributing to lower IC₅₀ values .

Physicochemical and Structural Properties

Crystallographic Data

- Molecular Geometry : Chalcones like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit planar α,β-unsaturated ketone systems, with dihedral angles between aromatic rings ranging from 5–15° . The target compound likely adopts a similar conformation, facilitating π-π stacking in crystal lattices or protein binding pockets.

Solubility and Lipophilicity

- Heterocyclic Analogs : Compounds with furyl or pyrazolyl substituents (e.g., (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one) exhibit increased solubility due to heteroatom inclusion . The target compound’s all-aryl structure may result in lower aqueous solubility.

生物活性

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the CAS number 397863-19-3, belongs to the class of tetrahydropyrimidines. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C21H23N3O4

- Molecular Weight : 381.42 g/mol

- Structural Characteristics : The compound features a tetrahydropyrimidine core substituted with ethoxy and methoxy phenyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

A comparative study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus , suggesting that modifications in the phenyl substituents can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to exert cytotoxic effects on glioblastoma and breast cancer cells at low concentrations (nanomolar range) through mechanisms involving oxidative stress and apoptosis .

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating various tetrahydropyrimidine derivatives, this compound exhibited significant cytotoxicity against glioblastoma multiforme cells. The IC50 values were reported in the nanomolar range, indicating potent activity compared to standard chemotherapeutics like etoposide .

- Mechanism of Action : Morphological assessments revealed characteristics of apoptosis such as chromatin condensation and cell shrinkage in treated cancer cells. This suggests that the compound may activate apoptotic pathways leading to cell death through oxidative mechanisms .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | Disruption of cell membrane integrity |

| Antimicrobial | S. aureus | Not specified | Inhibition of cell wall synthesis |

| Anticancer | Glioblastoma | < 0.1 | Induction of apoptosis via oxidative stress |

| Anticancer | Breast adenocarcinoma | < 0.1 | Apoptosis induction |

Q & A

Q. Q1. What are the established synthetic routes for preparing N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of ethyl 4-hydroxybenzoate derivatives with substituted anilines (e.g., o-toluidine analogs) under acidic or basic conditions (triethylamine or acetic anhydride as catalysts) .

- Step 2 : Cyclization via Biginelli-like reactions, with temperature control (60–80°C) and solvent optimization (ethanol or acetone) to enhance purity .

- Yield Optimization : Use HPLC to monitor intermediate purity; adjust solvent polarity (e.g., acetone for improved solubility) and reaction time (12–24 hours) to mitigate side-product formation .

Q. Q2. How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Confirm regiochemistry of the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for methyl groups; δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond angles and torsional strain in the tetrahydropyrimidine core .

Advanced Research Questions

Q. Q3. What mechanistic hypotheses exist for the pharmacological activity of this compound, and how can they be tested experimentally?

Methodological Answer:

- Hypothesis : The ethoxyphenyl and methoxyphenyl substituents may modulate enzyme targets (e.g., kinases or cytochrome P450 isoforms) via π-π stacking or hydrogen bonding .

- Experimental Validation :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to protein targets (e.g., EGFR kinase) .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .

- SAR Studies : Synthesize analogs with modified alkoxy groups to assess pharmacophore requirements .

Q. Q4. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Case Example : Discrepancies in anticancer activity (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or serum concentration in media .

- Compound Stability : Perform stability studies (HPLC at 24/48 hours) to detect degradation products under physiological pH .

- Statistical Analysis : Apply ANOVA to compare datasets; use standardized protocols (e.g., NCI-60 screening) for cross-study validation .

Q. Q5. What strategies are recommended for analyzing the compound’s conformational flexibility in solution vs. solid state?

Methodological Answer:

Q. Q6. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- ADMET Prediction : Use SwissADME to predict CYP450 metabolism sites; prioritize derivatives with reduced ethoxy group oxidation potential .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify major Phase I metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。